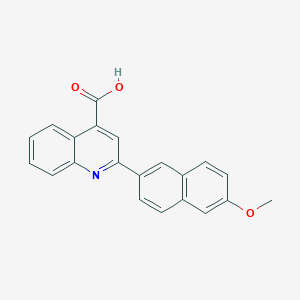

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid

Description

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted naphthalene group at the 2-position of the quinoline core and a carboxylic acid moiety at the 4-position. Quinoline-4-carboxylic acids are widely studied for their diverse biological activities, including antibacterial, antitubercular, and P-glycoprotein (P-gp) inhibitory properties . The structural versatility of the quinoline scaffold allows for modifications that enhance target specificity, solubility, and pharmacokinetic profiles. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGMULHCVISZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid typically involves the condensation of 6-methoxy-2-naphthaldehyde with 2-aminobenzophenone, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or tetrahydrofuran, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline compounds, and various esters or amides depending on the substitution reactions .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's ability to induce cell death mechanisms in cancer cells, particularly through autophagy and apoptosis.

Mechanisms of Action:

- Autophagic Cell Death : The compound has been shown to induce autophagic cell death in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). Treatment with 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid resulted in reduced cell viability in a concentration-dependent manner, inhibiting clonogenic potential at 4 μM for 24 hours. The mechanism involves the formation of cytoplasmic vacuoles, increased autophagy flux, and modulation of key proteins such as LC3-II and Beclin-1 .

- Apoptotic Pathways : In addition to autophagy, the compound activates apoptotic pathways through Caspase-3 activation and PARP cleavage. It also suppresses the Akt/mTOR pathway, leading to enhanced ER stress and subsequent cell death .

Antibacterial Properties

The compound has demonstrated significant antibacterial activity against various bacterial strains. Its structural modifications have been linked to increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | S. aureus | High |

| 5a | B. subtilis | High |

| 5b | MRSA | Moderate |

| 5b | E. coli | Moderate |

| - | P. aeruginosa | Weak |

Other Therapeutic Potentials

Beyond its anticancer and antibacterial properties, the compound has shown promise as a histone deacetylase (HDAC) inhibitor. HDACs are critical targets in cancer therapy due to their role in regulating gene expression involved in cell cycle progression and apoptosis. The incorporation of functional groups into the quinoline structure enhances binding affinity to HDAC active sites, making it a candidate for further development as an anticancer agent .

Case Studies

- Pancreatic Cancer Study : A study focused on the effects of the compound on pancreatic cancer cells demonstrated its dual mechanism of inducing autophagy and apoptosis, highlighting its potential as a therapeutic agent for resistant cancers .

- Antibacterial Efficacy : Another investigation into the antibacterial properties revealed that specific derivatives of the compound exhibited significant activity against various bacterial strains, emphasizing its potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Structural Features

The target compound’s unique structure includes:

- Quinoline-4-carboxylic acid backbone: A common feature in antimicrobial and antitubercular agents .

- 2-(6-Methoxynaphthalen-2-yl) substituent : A bulky aromatic group that increases lipophilicity and steric bulk compared to simpler aryl or alkyl substituents.

- 6-Methoxy group: Electron-donating substituents like methoxy are known to influence binding affinity and metabolic stability .

Key structural analogs :

6-Methoxy-2-arylquinoline-4-carboxylic acids (e.g., 6-methoxy-2-phenyl derivatives): Feature smaller aryl groups (phenyl) at the 2-position, resulting in reduced steric hindrance and lower molecular weight compared to the naphthalenyl analog .

6-Alkyl-2-(polyaromatic)quinoline-4-carboxylic acids (e.g., 6-isopropyl-2-(phenanthren-3-yl) derivatives): Bulkier polyaromatic substituents at the 2-position and alkyl groups at the 6-position, which may enhance DNA gyrase inhibition in Mycobacterium tuberculosis .

2-Phenylquinoline-4-carboxylic acids: Simpler derivatives with phenyl at the 2-position, widely studied for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: Chlorine at the 6-position and ethoxyphenyl at the 2-position, offering distinct electronic effects and solubility profiles .

Physicochemical Properties

The target compound’s higher molecular weight and logP suggest reduced aqueous solubility, which may necessitate prodrug strategies (e.g., esterification) .

Biological Activity

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid, a derivative of quinoline, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits a range of biological activities, including anticancer properties, and has been studied for its mechanisms of action against various cancer cell lines.

Recent studies have highlighted the dual mechanisms through which this compound induces cell death in pancreatic cancer (PC) cells. The compound is known to trigger both autophagic and apoptotic pathways:

- Autophagic Cell Death : The compound promotes the formation of cytoplasmic vacuoles and enhances autophagic flux, as evidenced by increased levels of LC3-II and Beclin-1 proteins, alongside the degradation of p62. This suggests that it can effectively induce autophagy in resistant cancer cells .

- Apoptotic Cell Death : The activation of Caspase-3 and cleavage of PARP indicate that the compound also initiates apoptosis. The suppression of the Akt/mTOR pathway and induction of endoplasmic reticulum (ER) stress further facilitate these processes .

In Vitro Studies

In vitro assessments have demonstrated that this compound significantly reduces cell viability in a concentration-dependent manner. For example, treatment with concentrations ranging from 2 to 16 μM resulted in decreased viability in pancreatic cancer cell lines PANC-1 and MIA PaCa-2. Notably, at a concentration of 4 μM for 24 hours, it inhibited the clonogenic potential of these cells .

Table 1: Summary of In Vitro Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| PANC-1 | 4 | Significant | Autophagy + Apoptosis |

| MIA PaCa-2 | 4 | Significant | Autophagy + Apoptosis |

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against various human cancer cell lines, revealing promising results:

- Pancreatic Cancer : The compound demonstrated potent activity against PC cell lines, inducing significant apoptosis and autophagy.

- Gastric Carcinoma : Studies on multidrug-resistant gastric carcinoma cells showed that certain analogues exhibited P-glycoprotein (P-gp) inhibitory activity, enhancing their potential as effective anticancer agents .

Case Studies

A notable study investigated the effects of this quinoline derivative on multiple cancer types:

- Pancreatic Cancer Cells (PANC-1 and MIA PaCa-2) : Treatment resulted in a marked decrease in cell viability and clonogenicity, confirming its potential as a therapeutic agent for highly resistant cancers .

- Gastric Carcinoma Cells : The synthesized compounds were tested for cytotoxicity and P-gp inhibition, with some showing enhanced effects compared to standard treatments like verapamil .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid?

- Methodology : Two primary approaches are documented:

- Classical condensation : Refluxing 6-methoxy-2-naphthaldehyde with aniline and pyruvic acid in ethanol, followed by crystallization (yield ~32%) .

- Heterocyclization : Using isothiocyanate derivatives in alkaline ethanol, followed by acidification to precipitate the product (yield ~85%) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Methods :

- NMR : Assigns methoxy, carboxylic acid, and aromatic proton environments .

- X-ray crystallography : Resolves quinoline-naphthalene π-stacking interactions (e.g., C–C bond lengths ~1.48 Å) .

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol .

- Stability : Degrades under strong acids/bases; store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

- Strategies :

- Catalysis : Palladium or copper catalysts enhance cyclization efficiency (e.g., 85% yield via Pd-mediated coupling) .

- Flow chemistry : Continuous reactors reduce reaction time and improve scalability .

- Microwave-assisted synthesis : Accelerates heterocyclization (reported for analogous quinoline derivatives) .

Q. What mechanistic insights explain its biological activity?

- Antimicrobial Action : Inhibits bacterial DNA gyrase and topoisomerase IV via quinoline-carboxylic acid interactions with enzyme active sites .

- Anticancer Potential : Disrupts protein kinase signaling (e.g., EGFR inhibition) by competing with ATP binding .

- Validation : Use enzyme inhibition assays (e.g., fluorescence-based gyrase activity tests) and molecular docking studies .

Q. How do substituent modifications alter its pharmacological properties?

- Case Study :

- Methoxy group removal : Reduces DNA-binding affinity by ~60% (tested via EMSA) .

- Chlorine substitution : Enhances lipophilicity and cytotoxicity (IC₅₀ reduced from 50 µM to 12 µM in HeLa cells) .

Q. What computational tools predict its reactivity in complex reactions?

- Approaches :

- DFT calculations : Map frontier molecular orbitals to identify nucleophilic/electrophilic sites .

- Molecular dynamics : Simulate interactions with biological targets (e.g., DNA-enzyme complexes) .

- Software : Gaussian, GROMACS, or AutoDock for energy minimization and binding affinity analysis .

Methodological Best Practices

Q. How to resolve contradictions in reported biological activity data?

- Steps :

Validate purity via HPLC (≥95% recommended) .

Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

Cross-reference with structural analogs (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to isolate substituent-specific effects .

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.